
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to an ethanamine backbone, which is further connected to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alkane.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(4-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Uniqueness
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
N-[(3,4-dimethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2/c1-13-5-6-15(11-14(13)2)12-16-7-10-17-8-3-4-9-17/h5-6,11,16H,3-4,7-10,12H2,1-2H3 |
Clé InChI |
UFYWEIKEFYZHQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNCCN2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



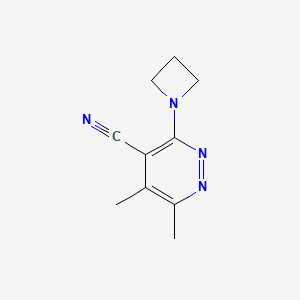

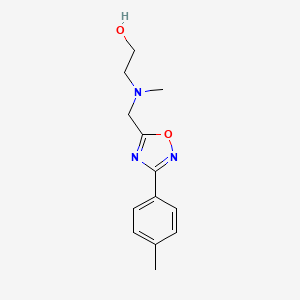

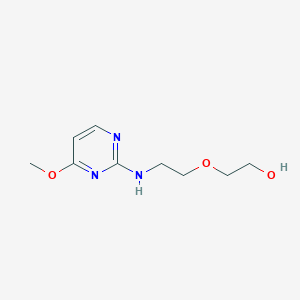
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
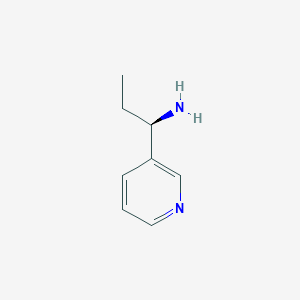
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)

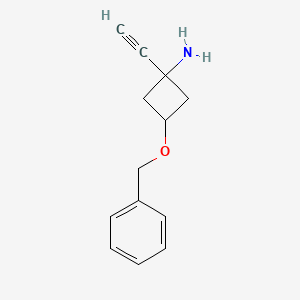

![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

